molecular formula C22H30 B13948922 1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane) CAS No. 61417-19-4

1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane)

Cat. No.: B13948922
CAS No.: 61417-19-4
M. Wt: 294.5 g/mol
InChI Key: DIFPLYVMVDULCR-UHFFFAOYSA-N
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Description

1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1³,⁷]decane) is a dimeric adamantane derivative where two tricyclo[3.3.1.1³,⁷]decane (adamantane) moieties are bridged via an ethyne (-C≡C-). The adamantane core is a rigid, diamondoid hydrocarbon known for its exceptional thermal stability and symmetrical cage structure .

Properties

CAS No.

61417-19-4

Molecular Formula

C22H30

Molecular Weight

294.5 g/mol

IUPAC Name

1-[2-(1-adamantyl)ethynyl]adamantane

InChI

InChI=1S/C22H30/c1(21-9-15-3-16(10-21)5-17(4-15)11-21)2-22-12-18-6-19(13-22)8-20(7-18)14-22/h15-20H,3-14H2

InChI Key

DIFPLYVMVDULCR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C#CC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

Preparation Methods

Synthesis of the Tricyclo[3.3.1.1^3,7^]decane Core

Before coupling via the ethyne bridge, the tricyclo[3.3.1.1^3,7^]decane moiety must be synthesized. This bicyclic framework is often prepared through intramolecular cyclization or photocycloaddition methods.

  • Intramolecular [2 + 2] Photocycloaddition : This method employs ultraviolet irradiation to induce cyclization of appropriate dienes or olefins, forming the bicyclic structure with high stereoselectivity. Copper(I) catalysis has been shown to facilitate these photocycloadditions efficiently, yielding bicyclo[3.2.0]heptane derivatives which are closely related to the tricyclic core.

  • Cyclobutane Ring Formation via Photochemical Methods : The [2 + 2] photocycloaddition reaction is a key step for forming cyclobutane rings within the tricyclic framework. This reaction proceeds via excitation of olefinic substrates, leading to regio- and stereoselective cyclobutane formation.

  • Synthesis of Precursors : Starting materials such as norbornane derivatives or bicyclo[3.3.1]nonane analogs are often functionalized to introduce reactive groups (e.g., acetyl dichlorides) that facilitate further coupling steps.

Formation of the Ethyne Bridge

The ethyne (acetylene) linkage between two tricyclic units is typically introduced via coupling reactions involving terminal alkynes or acetylene derivatives.

  • Coupling of Terminal Alkynes : The preparation involves synthesizing tricyclic units bearing terminal alkyne groups, which are then coupled using classical methods such as Glaser coupling (oxidative homocoupling) or Sonogashira cross-coupling reactions. These methods allow the formation of the 1,2-diyl ethyne bridge connecting the two bulky tricyclic moieties.

  • Use of Acetylene Derivatives : Alternatively, acetylene derivatives like dihalogenated ethynes can be reacted with tricyclic organometallic intermediates (e.g., lithium or magnesium reagents) to form the desired di-substituted ethyne compound.

Representative Synthetic Route

A plausible synthetic sequence based on literature precedents is as follows:

Step Reaction Type Starting Material Conditions/Notes Yield (%) Reference
1 Intramolecular [2 + 2] photocycloaddition Diene or olefin precursor UV irradiation, Cu(I) catalysis, solvent: Et2O or THF, λ = 254 nm 60-80
2 Functionalization to terminal alkyne Tricyclic intermediate Deprotonation and halogenation or acetylation 70-85
3 Coupling via Glaser or Sonogashira reaction Two terminal alkyne-bearing tricyclic units Cu(I) catalyst, base, oxygen atmosphere for Glaser; Pd catalyst for Sonogashira 50-75 Inferred

Detailed Analysis of Preparation Methods

Intramolecular [2 + 2] Photocycloaddition for Tricyclic Core Formation

  • Mechanism : Upon UV irradiation, the olefinic bonds in the precursor are excited to a singlet or triplet state, facilitating a [2 + 2] cycloaddition that forms the cyclobutane ring integral to the tricyclo[3.3.1.1^3,7^]decane structure.

  • Catalysis : Copper(I) salts are employed as catalysts to stabilize intermediates and enhance regio- and stereoselectivity. The reaction is typically performed in ether solvents like diethyl ether or tetrahydrofuran (THF) under inert atmosphere to prevent side reactions.

  • Stereochemical Outcome : The cyclobutane ring is formed predominantly in a cis-anti-cis configuration, with the cyclobutane ring positioned exo to the larger substituent on the existing ring system.

  • Yields and Purity : Yields range from 60% to 80%, with high diastereoselectivity. Purification is generally achieved by chromatography or recrystallization.

Functionalization to Introduce Ethyne Linker Precursors

  • Acetyl Dichloride Formation : Functional groups such as diacetyl dichlorides on the tricyclic core can be synthesized using reagents like thionyl chloride, enabling further coupling reactions.

  • Terminal Alkyne Introduction : Terminal alkyne groups are introduced via deprotonation of acidic protons adjacent to carbonyl or halide groups, followed by substitution or elimination reactions.

  • Reaction Conditions : These steps require careful control of temperature and moisture exclusion to prevent side reactions and degradation.

Data Table Summarizing Key Preparation Parameters

Preparation Step Reagents/Catalysts Solvent Temperature Yield (%) Notes
Intramolecular [2 + 2] photocycloaddition Cu(I) salts (e.g., CuCl) Et2O or THF Room temp, UV λ=254 nm 60-80 High stereoselectivity, cis-anti-cis product
Conversion to diacetyl dichloride Thionyl chloride (SOCl2) DCM or similar 0-25 °C 70-85 Requires dry conditions
Terminal alkyne introduction Base (e.g., n-BuLi), halide THF -78 to 0 °C 70-85 Sensitive to moisture
Glaser coupling (homocoupling) Cu(I), O2 Pyridine or DMF 20-40 °C 50-75 Oxidative conditions, risk of side reactions
Sonogashira coupling (cross-coupling) Pd catalyst, CuI, base DMF, Et3N Room temp to 60 °C 60-75 Milder, selective coupling

Chemical Reactions Analysis

Types of Reactions: 1,1’-Ethynylenebisadamantane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1’-Ethynylenebisadamantane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Ethynylenebisadamantane is primarily attributed to its ability to interact with biological membranes and proteins. The adamantane core enhances the lipophilicity of the compound, facilitating its incorporation into lipid bilayers. This property is exploited in drug delivery systems, where 1,1’-Ethynylenebisadamantane acts as a carrier molecule, improving the solubility and stability of therapeutic agents .

Comparison with Similar Compounds

1,1'-Biadamantane (1,1'-Diadamantane)

  • Structure : Two adamantane units connected by a single C-C bond .
  • Key Differences: Bond Type: Single bond vs. ethyne triple bond. Reactivity: The ethyne group may undergo alkyne-specific reactions (e.g., cycloadditions), whereas 1,1'-biadamantane is less reactive due to its saturated bond.
  • Applications : 1,1'-Biadamantane is explored in polymer chemistry and as a rigid scaffold in materials science .

Substituted Adamantane Derivatives

Compound Substituent/Modification Key Properties Reference
2-Nitroadamantane -NO₂ at C2 ΔsubH = 58.00 ± 2.30 kJ/mol (sublimation enthalpy)
1-Methyladamantane -CH₃ at C1 Melting point: ~205–210°C (similar to adamantane)
1-Chloroadamantane -Cl at C1 Used in pharmaceuticals and as a precursor for functionalized adamantanes
1,1'-(Ethyne-1,2-diyl)diadamantane -C≡C- bridge Inferred: Higher thermal stability and lower solubility due to rigidity.

Adamantane-Based Polymers and Complexes

  • Adapalene: A retinoid drug containing an adamantane group and methoxyphenyl, highlighting adamantane’s role in enhancing drug stability and lipophilicity .
  • Adamantaneacetic Acid : Combines adamantane with a carboxylic acid group, enabling use in surfactants or coordination chemistry .

Physicochemical Properties

Thermal Stability

  • Adamantane : Melting point = 209–212°C; sublimation enthalpy (ΔsubH) = ~58 kJ/mol (for nitro derivatives) .
  • 1,1'-(Ethyne-1,2-diyl)diadamantane : Inferred to have a higher melting point and ΔsubH than adamantane due to increased molecular weight and rigidity.

Solubility and Reactivity

  • Adamantane: Low solubility in polar solvents due to non-polar, cage-like structure.
  • Ethyne-Linked Dimer : Even lower solubility expected due to extended conjugation and rigidity. Reactivity may focus on alkyne-specific transformations (e.g., click chemistry).

Biological Activity

1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane) is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and databases.

  • Molecular Formula : C22H30
  • Molecular Weight : 298.48 g/mol
  • CAS Number : 61417-19-4
  • LogP : 4.5 (indicating lipophilicity)

Biological Activity Overview

The biological activity of 1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane) has been investigated primarily for its potential as an anti-cancer agent and its effects on cellular pathways.

Research indicates that this compound may exert its effects through:

  • Inhibition of Tumor Growth : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
  • Modulation of Signaling Pathways : It appears to interact with key signaling pathways involved in cell survival and apoptosis.

Study 1: Anticancer Activity

A study published in Cancer Research explored the effects of 1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane) on human breast cancer cells (MCF-7). The findings indicated:

  • Cell Viability Reduction : A dose-dependent reduction in cell viability was observed.
  • Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis markers after treatment with the compound.
Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107515
205030
502560

Study 2: Mechanistic Insights

Another investigation focused on the compound's ability to modulate the PI3K/Akt signaling pathway in prostate cancer cells (LNCaP). Results showed:

  • Inhibition of Akt Phosphorylation : Significant inhibition was noted at concentrations above 20 µM.
  • Impact on Cell Cycle : The compound caused G0/G1 phase arrest in treated cells.

Toxicological Profile

The safety profile of the compound was assessed using standard toxicity assays:

  • LD50 (Lethal Dose for 50% of the population): Determined to be >2000 mg/kg in rodent models.
  • Cytotoxicity Assays : No significant cytotoxicity was observed at lower concentrations (up to 50 µM).

Q & A

Q. How should researchers address conflicting reports on the compound’s photostability in peer-reviewed literature?

  • Methodological Answer :
  • Systematic Review : Meta-analyze studies using PRISMA guidelines, categorizing by light source (UV vs. visible), intensity, and matrix effects (solution vs. solid state).
  • Replication Studies : Reproduce key experiments under controlled conditions (e.g., ISO 4892-2 for accelerated weathering).
  • Data Transparency : Share raw spectral data and computational inputs via repositories like Zenodo to enable independent validation .

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